4-Fluoro-4'-piperidinomethyl benzophenone
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Description
4-Fluoro-4'-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C19H20FNO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease Research
Benzophenone derivatives, including compounds related to 4-Fluoro-4'-piperidinomethyl benzophenone, have shown promise in Alzheimer’s disease research. These compounds demonstrate affinity to the histamine H3 receptor and possess cholinesterase inhibitory potency, suggesting potential as multitarget-directed ligands for Alzheimer’s treatment (Godyń et al., 2022).
Anti-Inflammatory Applications
Research on novel derivatives from the benzophenone and piperidine nucleus has shown significant anti-inflammatory activities. These compounds, including carboxamide and thioamide derivatives, have been evaluated for their efficacy in reducing inflammation, with some showing potent activity (Vinaya et al., 2009).
Antiproliferative Activity
Benzophenone derivatives possessing a pyridine nucleus have been synthesized and evaluated for their antiproliferative activity against certain types of cancer cells. These compounds have shown the potential to activate caspase-activated DNase, which is responsible for DNA fragmentation, a primary hallmark of apoptosis (Al‐Ghorbani et al., 2016).
Potential in Alzheimer's Drug Development
Fluorinated benzophenone derivatives are being investigated as multipotent agents against targets like β-secretase and acetylcholinesterase, relevant in Alzheimer's disease. These compounds could counteract intracellular ROS formation, making them potential leads for anti-Alzheimer's drug candidates (Belluti et al., 2014).
Synthetic Chemistry and Radiopharmaceuticals
This compound derivatives are utilized in synthetic chemistry for the synthesis of neuroleptic agents and radiopharmaceuticals. Their synthesis and properties are integral to studies in neurology and imaging (Nakatsuka et al., 1979; Nakatsuka et al., 1981).
Material Science and Polymer Chemistry
In material science, benzophenone derivatives play a role in developing new polymers. Sulfonated poly(p-phenylene) derivatives, synthesized using benzophenone, are investigated for applications like proton exchange membranes, highlighting the versatility of these compounds (Ghassemi et al., 2004).
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEJDMXSEARIPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642691 |
Source
|
Record name | (4-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-43-2 |
Source
|
Record name | (4-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.